molecular formula C17H19ClFN5O2 B5369075 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5369075
M. Wt: 379.8 g/mol
InChI Key: FHZVJTGDMKWCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. In

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves inhibition of the enzyme PARP. PARP is involved in the repair of DNA damage, and inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death. Additionally, PARP inhibitors have been found to have anti-inflammatory effects, which may contribute to their potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, PARP inhibitors have been found to have anti-inflammatory effects, which may contribute to their potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its potent inhibition of PARP. This allows for the study of PARP inhibition in various disease models, such as cancer and neurodegenerative disorders. However, one limitation of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors have been found to have toxic effects on normal cells, which may limit their potential applications in certain disease models.

Future Directions

There are several future directions for the study of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. One direction is the development of more potent and selective PARP inhibitors. Additionally, the potential applications of PARP inhibitors in the treatment of inflammatory diseases and other diseases beyond cancer and neurodegenerative disorders should be explored. Finally, the toxicity of PARP inhibitors on normal cells should be further studied to determine their safety and potential applications in clinical settings.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves several steps. The starting material is 2-chloro-6-fluorobenzoyl chloride, which is reacted with 2-aminoethyl morpholine to form the intermediate product. This intermediate is then reacted with 6-amino-4-(4-methylmorpholin-4-yl)pyrimidine to form the final product.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been found to have potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of certain cancer therapies, such as DNA-damaging chemotherapy and radiation therapy. Additionally, PARP inhibitors have been found to have potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O2/c18-12-2-1-3-13(19)16(12)17(25)21-5-4-20-14-10-15(23-11-22-14)24-6-8-26-9-7-24/h1-3,10-11H,4-9H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZVJTGDMKWCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.